molecular formula C24H30N4O2 B2897800 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine CAS No. 60013-06-1

1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine

Cat. No. B2897800
CAS RN: 60013-06-1
M. Wt: 406.53
InChI Key: CEUCPYWGEAXGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine” is a chemical compound based on a piperazine core . It is part of a class of compounds known as substituted piperazines, some of which are used in scientific research .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds, particularly those with bulky moieties, demonstrated substantial inhibitory effects on acetylcholinesterase, potentially useful for developing antidementia agents (Sugimoto et al., 1990).

Antimicrobial Activity

Piperazine derivatives, which include 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit variable and modest activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antileishmanial Agents

A series of diarylpiperazines, structurally related to 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine, have been prepared and shown to possess antileishmanial activity. These compounds, particularly 1,4-bis[4-(1H-benzimidazol-2-yl)phenyl]piperazine, emerged as potent inhibitors of Leishmania species, making them promising candidates for antileishmanial therapy (Mayence et al., 2004).

Antiviral Activity Against HIV

1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine derivatives have been characterized as potent inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. The piperazine ring in these compounds acts as a critical scaffold for deploying other molecular structures in a manner that complements the binding site on gp120 (Wang et al., 2009).

Anticancer Activity

Piperazine derivatives, including 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have shown potential as therapeutic agents in the treatment of cancer (Kumar et al., 2009).

Erythroid Differentiation in Leukemia

Piperazine derivatives have been tested for their ability to inhibit the proliferation of K-562 chronic myelogenous leukemia cells and to induce erythroid differentiation. These findings suggest a potential therapeutic role for such compounds in leukemia treatment (Saab et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine”, suggests that it may cause skin and eye irritation . In case of contact, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .

properties

IUPAC Name

[4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c29-23(21-7-3-1-4-8-21)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)24(30)22-9-5-2-6-10-22/h1-10H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUCPYWGEAXGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine

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